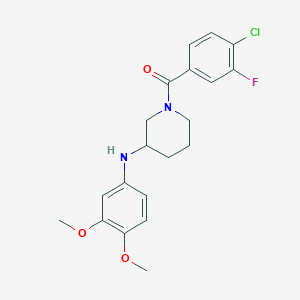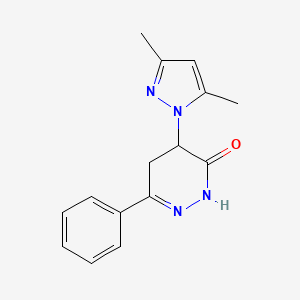![molecular formula C22H22N4O2 B6135950 1-(3-pyridinylmethyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide](/img/structure/B6135950.png)
1-(3-pyridinylmethyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-pyridinylmethyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide, also known as JNJ-40411813, is a novel small molecule compound that has been developed for its potential use in the treatment of various diseases and conditions.
Mécanisme D'action
The mechanism of action of 1-(3-pyridinylmethyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide is not fully understood, but it is believed to involve the modulation of various signaling pathways involved in inflammation, pain, and cancer. The compound has been shown to inhibit the activity of various enzymes and molecules involved in these pathways, including cyclooxygenase-2, interleukin-1β, and tumor necrosis factor-α.
Biochemical and Physiological Effects:
1-(3-pyridinylmethyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide has been shown to exhibit potent anti-inflammatory and analgesic effects in various animal models of inflammation and pain. The compound has also been shown to exhibit anti-tumor activity in various cancer cell lines. In addition, 1-(3-pyridinylmethyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-(3-pyridinylmethyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide is its potent anti-inflammatory and analgesic effects, which make it a promising candidate for the treatment of various inflammatory and pain-related conditions. However, one of the limitations of 1-(3-pyridinylmethyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several potential future directions for the study of 1-(3-pyridinylmethyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide. One possible direction is the further exploration of its anti-tumor activity in various cancer models. Another potential direction is the investigation of its potential use in the treatment of other inflammatory and pain-related conditions. Additionally, the development of more soluble formulations of 1-(3-pyridinylmethyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide could help to overcome some of the limitations associated with its use in experimental settings.
Méthodes De Synthèse
1-(3-pyridinylmethyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide was synthesized using a multi-step process that involved the coupling of a proline derivative with a pyridine derivative. The final product was obtained through a purification process that involved recrystallization and column chromatography. The purity and identity of the compound were confirmed using various analytical techniques, including nuclear magnetic resonance spectroscopy, mass spectrometry, and high-performance liquid chromatography.
Applications De Recherche Scientifique
1-(3-pyridinylmethyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide has been studied extensively in preclinical models for its potential use in the treatment of various diseases and conditions, including cancer, inflammation, and pain. The compound has been shown to exhibit potent anti-inflammatory and analgesic effects, as well as anti-tumor activity in various cancer cell lines.
Propriétés
IUPAC Name |
1-(pyridin-3-ylmethyl)-N-(2-pyridin-3-yloxyphenyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O2/c27-22(20-9-5-13-26(20)16-17-6-3-11-23-14-17)25-19-8-1-2-10-21(19)28-18-7-4-12-24-15-18/h1-4,6-8,10-12,14-15,20H,5,9,13,16H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVNBUBVKPOQHPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CC2=CN=CC=C2)C(=O)NC3=CC=CC=C3OC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-pyridinylmethyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 1-[3-(1H-indol-3-yl)propanoyl]-4-(tetrahydro-2H-pyran-2-ylmethyl)-4-piperidinecarboxylate](/img/structure/B6135875.png)
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-3-methyl-N-(tetrahydro-2-furanylmethyl)-2-butenamide](/img/structure/B6135876.png)
![4-[(5-acetyl-2-thienyl)carbonyl]-6-[(3,5-dimethoxybenzyl)oxy]-1-isopropyl-1,4-diazepan-2-one](/img/structure/B6135879.png)
![2-{1-cyclopentyl-4-[4-(2-hydroxyethoxy)benzyl]-2-piperazinyl}ethanol](/img/structure/B6135886.png)
![6-[4-(1-adamantyl)piperazin-1-yl]-N-{4-[chloro(difluoro)methoxy]phenyl}-N'-methyl-1,3,5-triazine-2,4-diamine](/img/structure/B6135893.png)
![(1-{3-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]propanoyl}-3-piperidinyl)(phenyl)methanone](/img/structure/B6135897.png)
![N-(4-chlorophenyl)-N'-{5-[(4-methoxyphenoxy)methyl]-1,3,4-thiadiazol-2-yl}urea](/img/structure/B6135902.png)

![N-(2-methoxy-1-methylethyl)-5-[(6-quinolinyloxy)methyl]-3-isoxazolecarboxamide](/img/structure/B6135911.png)
![2-(1,3-benzothiazol-2-yl)-4-{[(3-fluorophenyl)amino]methylene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B6135915.png)
![N-(3,4-dimethylphenyl)-1-[3-(1H-pyrazol-1-ylmethyl)benzoyl]-3-piperidinamine](/img/structure/B6135919.png)
![3-[(3-fluorobenzoyl)amino]-4-methoxy-N-phenylbenzamide](/img/structure/B6135947.png)
![2-[(3-bromobenzyl)thio]-N-cyclopentylacetamide](/img/structure/B6135951.png)
